molecular formula C13H8F3NO2 B1326247 6-(2-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 726136-58-9

6-(2-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No. B1326247
M. Wt: 267.2 g/mol
InChI Key: ZOXBVLYLUPBKAB-UHFFFAOYSA-N
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Description

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound that has been studied for its potential pharmacological applications. It is a derivative of nicotinic acid, which is known for its role as a precursor to the coenzyme NAD+/NADP+ and has been used in the treatment of dyslipidemia. The trifluoromethyl group at the phenyl ring's ortho position may confer unique physical and chemical properties that could be beneficial in drug design and development .

Synthesis Analysis

The synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, including 6-(2-(trifluoromethyl)phenyl)nicotinic acid, involves the formation of the pyridine ring as a key step. This process is crucial for the production of compounds that can inhibit the catechol-O-methyltransferase (COMT) enzyme. COMT inhibitors have been identified as potential therapeutic agents for diseases such as Parkinson's disease and schizophrenia .

Molecular Structure Analysis

The molecular structure of 6-(2-(trifluoromethyl)phenyl)nicotinic acid is characterized by the presence of a pyridine ring, which is substituted at the 6-position with a phenyl group that carries a trifluoromethyl group at its ortho position. This structural feature is significant as it influences the compound's binding affinity to target enzymes such as carbonic anhydrase III (CAIII). The carboxylic acid group of the ligand is essential for binding via coordinate bond formation with the Zn+2 ion in the enzyme's active site .

Chemical Reactions Analysis

The chemical reactivity of 6-(2-(trifluoromethyl)phenyl)nicotinic acid can be inferred from studies on similar nicotinic acid derivatives. These compounds have been shown to interact with enzymes like CAIII through coordinate bond formation, which is facilitated by the carboxylic acid group. The presence of a hydrophobic group with a hydrogen bond acceptor at the 6-position of the pyridine ring enhances the inhibitory activity against CAIII, which is an important consideration for the development of therapeutic agents .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-(2-(trifluoromethyl)phenyl)nicotinic acid are not detailed in the provided papers, the presence of the trifluoromethyl group is known to influence such properties. Trifluoromethyl groups can increase the lipophilicity of a molecule, potentially improving its pharmacokinetic profile. Additionally, the electronic effects of the trifluoromethyl group can affect the acidity of adjacent functional groups, such as the carboxylic acid in nicotinic acid derivatives .

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications :

    • A novel route for synthesizing 2-trifluoromethyl-nicotinic acid derivatives has been developed. These compounds serve as key intermediates in manufacturing a COMT inhibitor used for pharmaceutical applications (Kiss, Ferreira, & Learmonth, 2008).
    • Niflumic acid, a derivative of 2-(trifluoromethyl)nicotinic acid, is recognized for its potent analgesic and anti-inflammatory properties and has been widely used in treating rheumatoid diseases (Park, Shin, Lee, & Na, 2008).
  • Biological Activities :

    • Thionicotinic acid derivatives, including 2-(1-adamantylthio)nicotinic acid, exhibit vasorelaxation and antioxidative activities. They represent a novel class of compounds with potential therapeutic applications (Prachayasittikul et al., 2010).
  • Chemical Properties and Synthesis :

    • The use of 2,6-dichloronicotinic acid in regioselective cross-coupling reactions with boronic acids demonstrates its utility in synthesizing selectively substituted nicotinic acids (Houpis et al., 2010).
    • The synthesis and characterization of new compounds, such as chloro-di-phenyltin(IV) complexes with 2-mercapto-nicotinic acid, highlight the diverse chemical applications of 2-(trifluoromethyl)nicotinic acid derivatives (Xanthopoulou et al., 2006).
  • Molecular Interaction Studies :

    • An investigation into the polymorphism of molecules like 2-[methyl(phenyl)amino]nicotinic acid sheds light on the directionality of hydrogen-bonding chains and their implications in crystal structure and stability (Long et al., 2008).
  • Potential Industrial Applications :

    • Methods for producing nicotinic acid, which is a key component in various industrial applications, including the production of vitamins, have been explored. These methods aim to address environmental concerns and align with principles of green chemistry (Lisicki, Nowak, & Orlińska, 2022).

Future Directions

6-(2-(Trifluoromethyl)phenyl)nicotinic acid and its derivatives have shown promise in the field of HIV-1 RT dual inhibitors, with several compounds showing the ability to inhibit viral replication in cell-based assays . This suggests potential future directions in the development of new allosteric RNase H inhibitors active against viral replication .

properties

IUPAC Name

6-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-6-5-8(7-17-11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXBVLYLUPBKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647041
Record name 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(Trifluoromethyl)phenyl)nicotinic acid

CAS RN

726136-58-9
Record name 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-(2-Trifluoromethylphenyl)-5-methylpyridine (0.40 g, 1.68 mmol) and potassium permanganate (1.60 g, 10.1 mmol), in water (10 mL) was heated at reflux for 16 hours. The reaction was filtered hot through celite to remove the solids. Acetic acid was added to the colourless filtrate to yield a pH of 5 and the resulting suspension was extracted with CH2Cl2, washed with water (10 mL), dried, (MgSO4), and the solvent evaporated in vacuo to afford the title compound.
Name
2-(2-Trifluoromethylphenyl)-5-methylpyridine
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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